![molecular formula C17H16N2O2S B4846782 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide](/img/structure/B4846782.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide, also known as AG490, is a selective inhibitor of Janus kinase 2 (JAK2) and has been widely studied for its potential therapeutic applications. JAK2 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines and growth factors. Therefore, AG490 has been investigated for its potential in treating various diseases, including cancer, inflammatory disorders, and autoimmune diseases.
作用機序
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide inhibits JAK2 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins. The inhibition of JAK2 signaling leads to the suppression of cytokine and growth factor signaling pathways, which are involved in cell proliferation, survival, and differentiation.
Biochemical and physiological effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide has been shown to have various biochemical and physiological effects. It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide also suppresses the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in immune cells. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide in lab experiments is its selectivity for JAK2. This allows for the specific inhibition of JAK2 signaling without affecting other signaling pathways. However, a limitation of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide is its potential off-target effects, which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for the research of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide. One potential area is the development of more potent and selective JAK2 inhibitors. Another direction is the investigation of the combination of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Additionally, the potential use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide in the treatment of neurodegenerative diseases warrants further investigation.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide has also been investigated for its potential in treating inflammatory disorders, such as rheumatoid arthritis, and autoimmune diseases, such as multiple sclerosis.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydroindole-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c22-17(19-8-7-12-3-1-2-4-14(12)19)18-13-5-6-15-16(11-13)21-10-9-20-15/h1-6,11H,7-10H2,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYUKSHPFUMJMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=S)NC3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1H-indole-1-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。